molecular formula C19H16F3N3O3S B2385259 N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1206998-11-9

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2385259
CAS No.: 1206998-11-9
M. Wt: 423.41
InChI Key: JUYITFDMYSULDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. Its structure is characterized by a methylated nitrogen, a phenyl group substituted with a pyridazinyl moiety, and a benzenesulfonamide group containing a trifluoromethyl substituent. These features make it an intriguing candidate for research and application in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesis. Starting from commercially available precursors, the synthesis involves the following general steps:

  • Formation of the methylpyridazinyl intermediate: The 6-methylpyridazine is synthesized via the reaction of appropriate reagents under controlled conditions.

  • Coupling with the phenyl group: The methylpyridazinyl intermediate undergoes an etherification reaction with a phenyl compound containing a suitable leaving group, leading to the formation of the 6-methylpyridazin-3-yloxyphenyl intermediate.

  • Sulfonamidation: The intermediate is then reacted with a trifluoromethylbenzenesulfonamide in the presence of a catalyst to form the final compound.

Industrial Production Methods: In an industrial setting, the production is scaled up using optimized reaction conditions such as temperature, pressure, and the use of high-efficiency catalysts to ensure a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Substitution Reactions: The compound can undergo various substitution reactions, particularly at the phenyl and pyridazinyl rings.

  • Oxidation and Reduction: The compound's nitrogen and sulfur atoms allow for oxidation and reduction reactions under specific conditions.

  • Hydrolysis: The sulfonamide group is prone to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminium hydride, sodium borohydride.

  • Substitution: Halogens, acyl halides, organometallic reagents.

  • Hydrolysis: Strong acids (HCl, H2SO4), bases (NaOH, KOH).

Major Products Formed: Depending on the reaction conditions and reagents, the compound can form various products such as substituted derivatives, oxidized forms, and hydrolyzed products.

Scientific Research Applications

The compound finds extensive applications in several fields:

  • Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential as a biological probe due to its unique structure.

  • Medicine: Explored for its pharmacological activities, including potential anti-inflammatory and anticancer properties.

  • Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects is intricate and depends on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. In pharmacological contexts, it could inhibit or activate specific proteins, influencing cell signaling and gene expression.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, such as sulfonamides and pyridazinyl derivatives, this compound stands out due to the unique combination of a trifluoromethyl group and its extensive substitution pattern. This uniqueness grants it distinct chemical properties and enhances its versatility in applications.

List of Similar Compounds:

  • N-methyl-N-(4-phenyl)-benzenesulfonamide

  • N-(4-(6-methylpyridazin-3-yl)phenyl)-benzenesulfonamide

  • 4-(trifluoromethyl)benzenesulfonamide

Through ongoing research, N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide continues to unveil its vast potential across multiple scientific disciplines.

Properties

IUPAC Name

N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-13-3-12-18(24-23-13)28-16-8-6-15(7-9-16)25(2)29(26,27)17-10-4-14(5-11-17)19(20,21)22/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYITFDMYSULDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.